2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine 2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14510554
InChI: InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14)
SMILES:
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

CAS No.:

Cat. No.: VC14510554

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

2-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C11H13N3/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1/h1-2,4,6,9,12H,3,5,7H2,(H,13,14)
Standard InChI Key KOWVUSHBSAGCKE-UHFFFAOYSA-N
Canonical SMILES C1CNCC1C2=CC3=C(N2)N=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

2-(Pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system comprising a pyrrole ring condensed with a pyridine ring, substituted at the 2-position with a pyrrolidine group. Key identifiers include:

PropertyValueSource
Molecular FormulaC11H13N3\text{C}_{11}\text{H}_{13}\text{N}_{3}
Molecular Weight187.24 g/mol
IUPAC Name2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine
Canonical SMILESC1CNCC1C2=CC3=C(N2)N=CC=C3\text{C1CNCC1C2=CC3=C(N2)N=CC=C3}
InChIKeyKOWVUSHBSAGCKE-UHFFFAOYSA-N

The dihydrochloride salt form (C11H15Cl2N3\text{C}_{11}\text{H}_{15}\text{Cl}_{2}\text{N}_{3}) is commonly employed in pharmacological studies to improve aqueous solubility.

Synthetic Methodologies

Cross-Coupling Approaches

A prominent route involves sequential Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination (Figure 1) :

  • C–C Bond Formation: A 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective coupling with aryl boronic acids.

  • C–N Bond Formation: The chloropyridine moiety is aminated with secondary amines, requiring protective groups (e.g., SEM) to mask reactive sites.

Challenges include controlling regioselectivity and minimizing side reactions during deprotection. For instance, SEM group removal with HCl often releases formaldehyde, leading to tricyclic byproducts .

Cyclo-Condensation Strategies

Alternative methods employ 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., malononitrile) in acetic acid/HCl (Table 1) :

Starting MaterialReagentProductYield (%)
2-Amino-pyrrole derivativeMalononitrile1H-pyrrolo[2,3-b]pyridine-3-carbonitrile78
Ethyl cyanoacetateEthyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate65

This method benefits from mild conditions but requires precise stoichiometry to avoid polymerization .

Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Structural analogs show COX-2 inhibition (IC50=0.8μM\text{IC}_{50} = 0.8 \, \mu\text{M}) comparable to celecoxib, suggesting utility in inflammation-related disorders .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s core serves as a scaffold for CSF1R inhibitors, which are in preclinical trials for glioblastoma .

Antibacterial Agents

Pyrrolo[2,3-d]pyrimidine derivatives (synthesized from analogous intermediates) show MIC values of 4 µg/mL against S. aureus .

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